SHA 68

描述

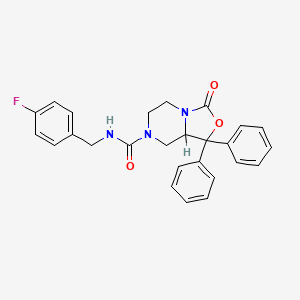

SHA 68 is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyrazine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a diphenyl group, and a tetrahydro-oxazolo[3,4-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

准备方法

The synthesis of SHA 68 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxazolo[3,4-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a catalyst and controlled temperature.

Introduction of the fluorobenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxazolo[3,4-a]pyrazine core.

Addition of the diphenyl group: This step may involve a Friedel-Crafts acylation reaction, where a diphenyl ketone is introduced to the intermediate compound.

Final modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems to ensure efficient production.

化学反应分析

SHA 68 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, leading to the formation of substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

SHA 68 is a non-peptide molecule that functions as a selective neuropeptide S receptor (NPSR) antagonist . It has a molecular weight of 445.5 g/mol and the molecular formula C26H24FN3O3 . this compound has demonstrated displaceable binding to NPSR in the nanomolar range .

Scientific Research Applications

This compound has applications in pharmacological research, specifically regarding the neuropeptide S receptor (NPSR).

- In vitro and in vivo tool: this compound can be employed to define the physiological functions and pharmacological parameters of the NPS system .

- NPSR Antagonist: this compound is a selective NPSR antagonist . It has an IC50 (half maximal inhibitory concentration) values of 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants, respectively .

- Specificity: this compound's antagonistic activity appears to be specific, as it does not affect signaling at fourteen unrelated G protein-coupled receptors .

- Counteracting stimulant effects: this compound, in the 10-50mg/kg range of doses, can counteract the stimulant effects elicited by neuropeptide S (NPS), but not those of caffeine, in mouse locomotor activity experiments .

- Blocks NPS-stimulated locomotor activity: this compound was able to block NPS (0.3 nmol)-stimulated locomotor activity in C57/Bl6 mice at 3 mg/kg (i.p.) .

- Anxiolytic-like effects: this compound can be used to study the anxiolytic-like effects of NPS . this compound slightly reduced the anxiolytic-like effects of NPS in the mouse open field, fully prevented it in the rat elevated plus maze, and partially antagonized it in the rat defensive burying paradigm .

- Attenuation of fear extinction: this compound can attenuate fear extinction, suggesting activity of the endogenous NPS system .

- Arousal-promoting action: this compound fully prevented the arousal-promoting action of the peptide in the mouse righting reflex assay .

Pharmacokinetics of this compound

作用机制

The mechanism of action of SHA 68 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

SHA 68 can be compared with other similar compounds, such as:

3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide: This compound shares a similar core structure but differs in the substituent groups, leading to variations in its biological activity and properties.

Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different core structure but may exhibit similar biological activities, such as kinase inhibition.

Triazolo[4,3-a]pyrazine derivatives: These compounds also share some structural similarities and have been studied for their antibacterial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

生物活性

SHA 68 is a selective antagonist of the neuropeptide S receptor (NPSR), primarily studied for its pharmacological effects in various biological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profile, and relevant case studies.

- Chemical Name : N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide

- Molecular Formula : C₁₈H₁₈FN₃O₃

- IC50 Values :

- 22.0 nM for human NPSR Asn107

- 23.8 nM for human NPSR Ile107

Pharmacological Profile

This compound has been characterized through various in vitro and in vivo studies, demonstrating its role as a selective NPSR antagonist. Below is a summary of key findings:

This compound operates by selectively blocking the NPSR, which is implicated in regulating arousal, anxiety-like behavior, and feeding. This antagonistic action has been linked to various behavioral outcomes:

- Anxiolytic Effects : In studies involving mice and rats, this compound reduced anxiety-related behaviors without producing significant effects on its own, indicating its role as a specific antagonist rather than an active anxiolytic agent .

- Impact on Learning and Memory : Research indicates that blocking endogenous NPS signaling with this compound leads to delayed extinction learning in mice, suggesting its influence on cognitive processes related to anxiety and fear responses .

Case Studies and Experimental Findings

- Locomotor Activity Study :

- Behavioral Assessment :

- Pharmacokinetic Analysis :

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQIPRTNYHJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028552 | |

| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847553-89-3 | |

| Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。